molecular formula C17H16N2OS B5545346 MFCD00994854

MFCD00994854

Cat. No.: B5545346
M. Wt: 296.4 g/mol
InChI Key: UKBIASAYNBNROA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD00994854 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. Its molecular structure includes functional groups that contribute to its versatility in synthesis and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD00994854 involves several steps, each requiring specific conditions to ensure the desired product is obtained. Common synthetic routes include:

    Step 1 Formation of Intermediate A:

    Step 2 Conversion to Intermediate B:

    Step 3 Final Product Formation:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Material Preparation: Purification and quality control of starting materials

    Reaction Optimization: Fine-tuning reaction conditions for maximum efficiency

    Product Isolation: Techniques such as crystallization or distillation to isolate the final product

Chemical Reactions Analysis

Types of Reactions

MFCD00994854 undergoes various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate

    Reduction: Reduction to simpler compounds using reducing agents such as sodium borohydride

    Substitution: Substitution reactions with halogens or other nucleophiles

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic medium, temperature range 25-50°C

    Reduction: Sodium borohydride, solvent ethanol, temperature range 0-25°C

    Substitution: Halogenating agents, solvent dichloromethane, temperature range 20-40°C

Major Products

    Oxidation Products: Oxidized derivatives with functional groups such as carboxylic acids

    Reduction Products: Reduced compounds with simpler structures

    Substitution Products: Halogenated derivatives with altered reactivity

Scientific Research Applications

MFCD00994854 has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and catalysis

    Biology: Employed in the study of enzyme interactions and metabolic pathways

    Medicine: Investigated for its potential therapeutic effects and drug development

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which MFCD00994854 exerts its effects involves interactions with specific molecular targets and pathways. It acts by:

    Binding to Enzymes: Inhibiting or activating enzyme activity

    Modulating Pathways: Affecting signaling pathways involved in cellular processes

    Interacting with Receptors: Binding to receptors to elicit biological responses

Properties

IUPAC Name

6-cyclopropyl-4-(4-methoxyphenyl)-2-methylsulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-20-13-7-5-11(6-8-13)14-9-16(12-3-4-12)19-17(21-2)15(14)10-18/h5-9,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBIASAYNBNROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SC)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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